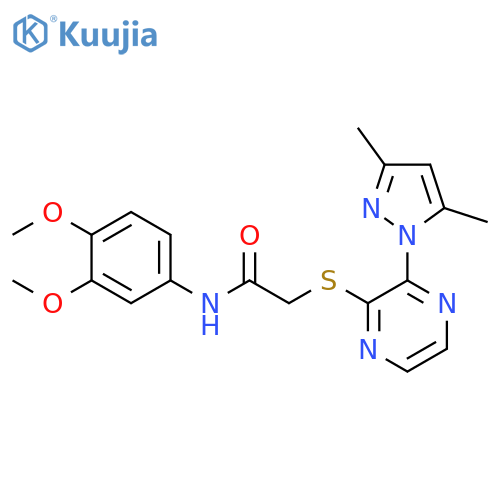

Cas no 1251628-81-5 (N-(3,4-dimethoxyphenyl)-2-{3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-ylsulfanyl}acetamide)

N-(3,4-dimethoxyphenyl)-2-{3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-ylsulfanyl}acetamide 化学的及び物理的性質

名前と識別子

-

- N-(3,4-dimethoxyphenyl)-2-{3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-ylsulfanyl}acetamide

- N-(3,4-dimethoxyphenyl)-2-[3-(3,5-dimethylpyrazol-1-yl)pyrazin-2-yl]sulfanylacetamide

- VU0624340-1

- AKOS024485098

- N-(3,4-dimethoxyphenyl)-2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]sulfanyl}acetamide

- F3406-7182

- N-(3,4-dimethoxyphenyl)-2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)acetamide

- 1251628-81-5

-

- インチ: 1S/C19H21N5O3S/c1-12-9-13(2)24(23-12)18-19(21-8-7-20-18)28-11-17(25)22-14-5-6-15(26-3)16(10-14)27-4/h5-10H,11H2,1-4H3,(H,22,25)

- InChIKey: RHMCXCBFNVLFFF-UHFFFAOYSA-N

- ほほえんだ: C(NC1=CC=C(OC)C(OC)=C1)(=O)CSC1=NC=CN=C1N1C(C)=CC(C)=N1

計算された属性

- せいみつぶんしりょう: 399.137

- どういたいしつりょう: 399.137

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 28

- 回転可能化学結合数: 7

- 複雑さ: 514

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 117A^2

N-(3,4-dimethoxyphenyl)-2-{3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-ylsulfanyl}acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3406-7182-5mg |

N-(3,4-dimethoxyphenyl)-2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]sulfanyl}acetamide |

1251628-81-5 | 5mg |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F3406-7182-2μmol |

N-(3,4-dimethoxyphenyl)-2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]sulfanyl}acetamide |

1251628-81-5 | 2μmol |

$57.0 | 2023-09-10 | ||

| Life Chemicals | F3406-7182-10μmol |

N-(3,4-dimethoxyphenyl)-2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]sulfanyl}acetamide |

1251628-81-5 | 10μmol |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F3406-7182-20mg |

N-(3,4-dimethoxyphenyl)-2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]sulfanyl}acetamide |

1251628-81-5 | 20mg |

$99.0 | 2023-09-10 | ||

| Life Chemicals | F3406-7182-40mg |

N-(3,4-dimethoxyphenyl)-2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]sulfanyl}acetamide |

1251628-81-5 | 40mg |

$140.0 | 2023-09-10 | ||

| Life Chemicals | F3406-7182-3mg |

N-(3,4-dimethoxyphenyl)-2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]sulfanyl}acetamide |

1251628-81-5 | 3mg |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F3406-7182-15mg |

N-(3,4-dimethoxyphenyl)-2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]sulfanyl}acetamide |

1251628-81-5 | 15mg |

$89.0 | 2023-09-10 | ||

| Life Chemicals | F3406-7182-50mg |

N-(3,4-dimethoxyphenyl)-2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]sulfanyl}acetamide |

1251628-81-5 | 50mg |

$160.0 | 2023-09-10 | ||

| Life Chemicals | F3406-7182-5μmol |

N-(3,4-dimethoxyphenyl)-2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]sulfanyl}acetamide |

1251628-81-5 | 5μmol |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F3406-7182-4mg |

N-(3,4-dimethoxyphenyl)-2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]sulfanyl}acetamide |

1251628-81-5 | 4mg |

$66.0 | 2023-09-10 |

N-(3,4-dimethoxyphenyl)-2-{3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-ylsulfanyl}acetamide 関連文献

-

Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959

-

Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

-

Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805

-

Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043

-

Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225

-

Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540

N-(3,4-dimethoxyphenyl)-2-{3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-ylsulfanyl}acetamideに関する追加情報

Introduction to N-(3,4-dimethoxyphenyl)-2-{3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-ylsulfanyl}acetamide and Its Significance in Modern Chemical Biology

N-(3,4-dimethoxyphenyl)-2-{3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-ylsulfanyl}acetamide, with the CAS number 1251628-81-5, is a compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This molecule represents a fascinating intersection of aromatic heterocycles and sulfanyl functional groups, which are known for their diverse pharmacological applications.

The structural framework of N-(3,4-dimethoxyphenyl)-2-{3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-ylsulfanyl}acetamide incorporates several key pharmacophoric elements that make it a promising candidate for further investigation. The presence of 3,4-dimethoxyphenyl moiety suggests potential interactions with serotonergic and dopaminergic systems, which are critical in the modulation of neurological and psychiatric disorders. Additionally, the pyrazole and pyrazine rings contribute to the molecule's ability to engage with various biological targets, including enzymes and receptors involved in inflammation and metabolic pathways.

In recent years, there has been a growing interest in the development of small molecules that can modulate inflammatory responses through the inhibition of key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The sulfanyl group in N-(3,4-dimethoxyphenyl)-2-{3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-ylsulfanyl}acetamide may play a crucial role in this regard by serving as a hinge region that enhances binding affinity to these enzymes. This has led to several studies exploring its potential as an anti-inflammatory agent.

The compound's dual functionality, combining both aromatic and heterocyclic moieties, also opens up possibilities for its use in drug discovery efforts targeting multiple disease pathways simultaneously. This multitargeting approach is increasingly recognized as a viable strategy for developing more effective therapeutics with reduced side effects. The pyrazole ring, in particular, has been extensively studied for its role in various bioactive molecules due to its ability to adopt multiple conformations and interact with biological macromolecules through hydrogen bonding and hydrophobic interactions.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of N-(3,4-dimethoxyphenyl)-2-{3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-ylsulfanyl}acetamide to various biological targets with high accuracy. These studies have highlighted its potential as an inhibitor of Janus kinases (JAKs), which are implicated in various inflammatory and autoimmune diseases. The ability to computationally model the interactions between this compound and its targets has significantly accelerated the drug discovery process.

In addition to its anti-inflammatory potential, N-(3,4-dimethoxyphenyl)-2-{3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-ylsulfanyl}acetamide has also been investigated for its possible role in cancer therapy. Preclinical studies have suggested that it may exhibit cytotoxic effects on certain cancer cell lines by interfering with critical signaling pathways involved in cell proliferation and survival. The sulfanyl group is particularly noteworthy here, as it has been shown to enhance the solubility and bioavailability of bioactive molecules while maintaining their pharmacological potency.

The synthesis of N-(3,4-dimethoxyphenyl)-2-{3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-ylsulfanyl}acetamide presents unique challenges due to its complex structural features. However, recent improvements in synthetic methodologies have made it more feasible to produce this compound on a larger scale. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the pyrazole and pyrazine rings efficiently. These advancements have not only facilitated further mechanistic studies but also opened up possibilities for derivatization and optimization.

The pharmacokinetic properties of N-(3,4-dimethoxyphenyl)-2-{3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-y lsulfanyl}acetamide are another area of active investigation. Understanding how this compound is metabolized and eliminated by the body is crucial for determining its therapeutic window and potential side effects. In vitro studies using liver microsomes have provided valuable insights into its metabolic pathways, suggesting that it may be susceptible to cytochrome P450-mediated biotransformation.

The growing body of evidence supporting the biological activity of N-(3,4-dimethoxyphenyl)-2-{3-(3,5-dimethyl -1H-pyrazol -1 - yl)py razine - 2 - ylsulfanyl strong>}acetamide has spurred interest from both academic researchers and pharmaceutical companies looking for novel therapeutic agents. Collaborative efforts between these groups are likely to yield more comprehensive understanding of its potential applications across various disease areas. As research continues to uncover new biological functions for this compound, it is anticipated that it will play an increasingly important role in the development of next-generation therapeutics.

1251628-81-5 (N-(3,4-dimethoxyphenyl)-2-{3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-ylsulfanyl}acetamide) 関連製品

- 2640822-37-1(4-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methoxypyrimidine)

- 163557-41-3(2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-ol)

- 866895-87-6(4-(4-ethoxybenzenesulfonyl)-6-methoxy-3-(4-methoxybenzoyl)quinoline)

- 1094379-54-0(2-(Cyclopropylamino)-2-(4-hydroxyphenyl)acetonitrile)

- 2044713-77-9(tert-butyl 3-(piperidin-4-yl)methoxypyrrolidine-1-carboxylate)

- 2384709-59-3(1-(tert-butoxy)carbonyl-6-butylpiperidine-3-carboxylic acid)

- 2803882-16-6(3-(6-(Hydroxymethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione)

- 352521-48-3(Ethyl 5-chloroquinoline-3-carboxylate)

- 104-47-2(2-(4-methoxyphenyl)acetonitrile)

- 1261902-27-5(3-Hydroxy-4-(4-methoxyphenyl)benzoic acid)